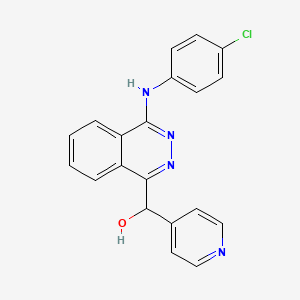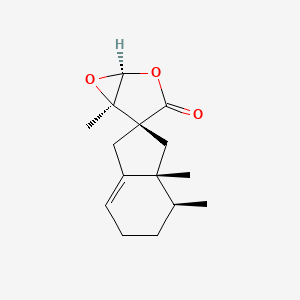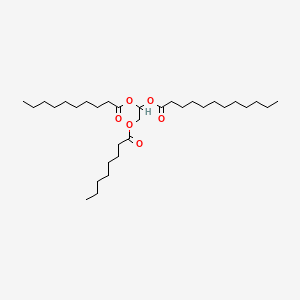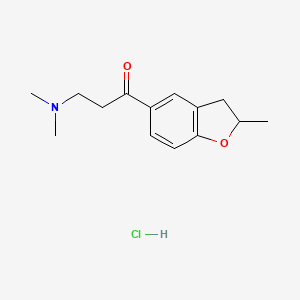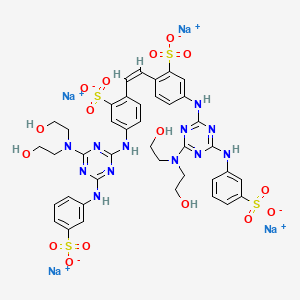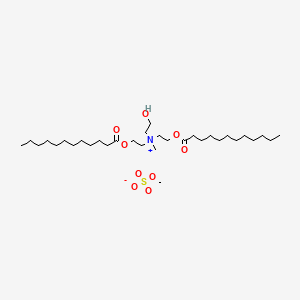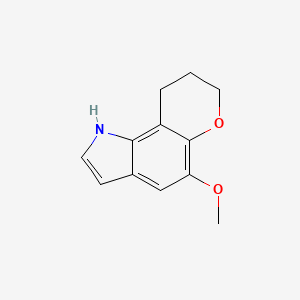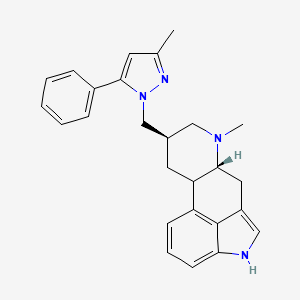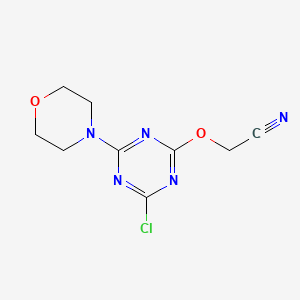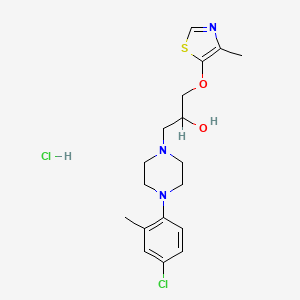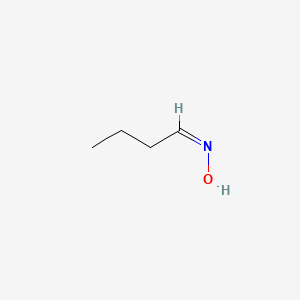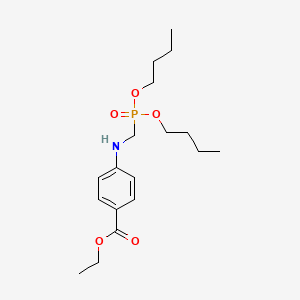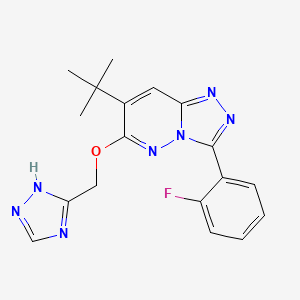
MK9Bpi11IH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MK9Bpi11IH is a chemical compound identified by its unique alphanumeric code assigned by the Food and Drug Administration (FDA). It is known for its specific molecular structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MK9Bpi11IH involves a multi-step process that includes the following key steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic compounds and nitrogen-containing heterocycles.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and consistency of the production process, ensuring that large quantities of the compound can be produced with minimal batch-to-batch variation.
Análisis De Reacciones Químicas
Types of Reactions
MK9Bpi11IH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions involving agents such as lithium aluminum hydride or sodium borohydride can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
MK9Bpi11IH has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism by which MK9Bpi11IH exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to enzymes and receptors, modulating their activity and influencing various biochemical processes.
Pathways Involved: The compound affects signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
MK9Bpi11IH Analog A: Shares a similar core structure but differs in the functional groups attached.
This compound Analog B: Contains additional substituents that enhance its biological activity.
This compound Analog C: Modified to improve its solubility and stability.
Uniqueness
This compound stands out due to its unique combination of chemical stability, biological activity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its broad range of scientific research applications make it a valuable compound in both academic and industrial settings.
Propiedades
Número CAS |
503087-54-5 |
|---|---|
Fórmula molecular |
C18H18FN7O |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
7-tert-butyl-3-(2-fluorophenyl)-6-(1H-1,2,4-triazol-5-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H18FN7O/c1-18(2,3)12-8-15-23-24-16(11-6-4-5-7-13(11)19)26(15)25-17(12)27-9-14-20-10-21-22-14/h4-8,10H,9H2,1-3H3,(H,20,21,22) |
Clave InChI |
GRECTROMILPREZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=NN=C(N2N=C1OCC3=NC=NN3)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


